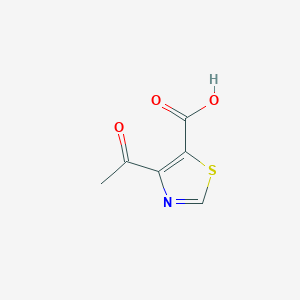
4-Acetyl-1,3-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has gained immense popularity in the field of organic chemistry due to its unique structure and properties. It is a five-membered ring that contains both sulfur and nitrogen atoms, which makes it an important building block for the synthesis of various bioactive compounds.
作用机制
The exact mechanism of action of 4-Acetyl-1,3-thiazole-5-carboxylic acid is not well understood. However, it is believed to exert its biological activity through various mechanisms, such as inhibition of enzyme activity, modulation of signaling pathways, and interaction with cellular membranes.
生化和生理效应
4-Acetyl-1,3-thiazole-5-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to possess antimicrobial activity against various bacterial and fungal strains. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory activity by reducing the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of 4-Acetyl-1,3-thiazole-5-carboxylic acid is its versatility in the synthesis of various bioactive compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for the study of 4-Acetyl-1,3-thiazole-5-carboxylic acid. One area of research is the development of new synthetic methods for the compound, which can improve the yield and purity of the product. Another area of research is the exploration of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections. Additionally, the compound can be further studied for its interaction with various cellular targets and its mechanism of action.
科学研究应用
4-Acetyl-1,3-thiazole-5-carboxylic acid has been extensively studied for its various scientific research applications. It is used as a building block for the synthesis of various bioactive compounds, such as antimicrobial agents, anticancer agents, and anti-inflammatory agents. It has also been studied for its antioxidant properties and its ability to inhibit the activity of certain enzymes. Additionally, it has been used as a ligand in coordination chemistry studies.
属性
CAS 编号 |
114670-88-1 |
|---|---|
产品名称 |
4-Acetyl-1,3-thiazole-5-carboxylic acid |
分子式 |
C6H5NO3S |
分子量 |
171.18 g/mol |
IUPAC 名称 |
4-acetyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H5NO3S/c1-3(8)4-5(6(9)10)11-2-7-4/h2H,1H3,(H,9,10) |
InChI 键 |
MWRXTZRLLJTXLM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=N1)C(=O)O |
规范 SMILES |
CC(=O)C1=C(SC=N1)C(=O)O |
同义词 |
5-Thiazolecarboxylic acid, 4-acetyl- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)
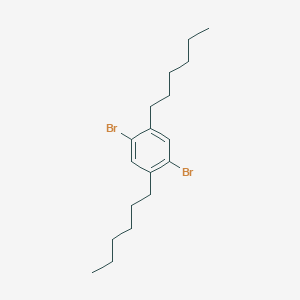
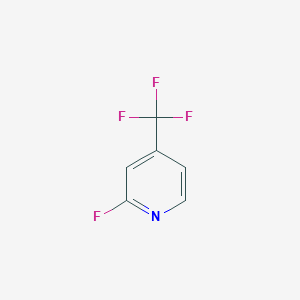
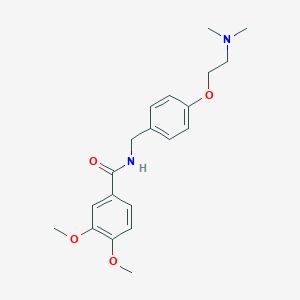
![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)
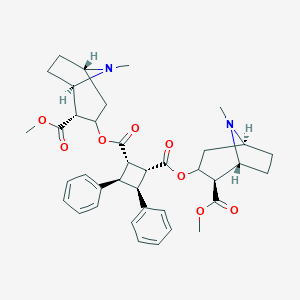
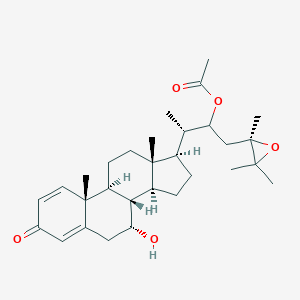
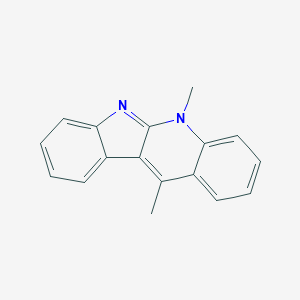
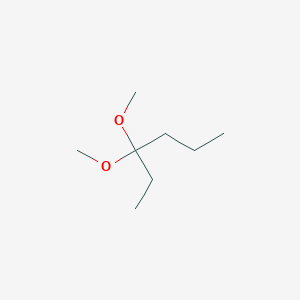

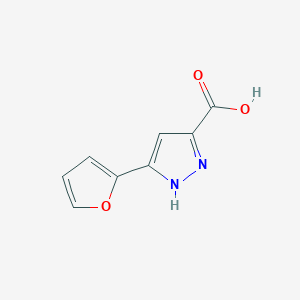
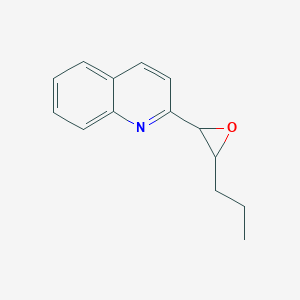
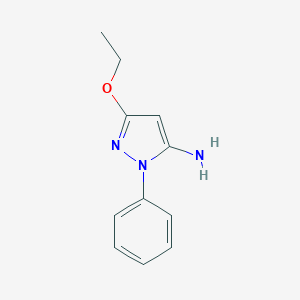
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)